Comparative Metabolite Abundance in Human Hepatocyte Incubations and Urine Case Specimens
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide (N,N-didesmethyl AH 7921) is unequivocally established as one of the two most abundant AH 7921 metabolites following incubation with pooled human hepatocytes and in hydrolyzed urine case specimens [1]. In a comprehensive metabolic characterization study, AH-7921 (10 μmol/L) was incubated with pooled human hepatocytes for up to 3 hours, and the resulting metabolic profile was analyzed by liquid chromatography-quadrupole/time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS) [1]. The desmethyl and di-desmethyl AH 7921 metabolites were the most dominant metabolites observed after hepatocyte incubation and were both confirmed in the urine case specimen [1].
| Evidence Dimension | Relative metabolite abundance (qualitative rank order) |
|---|---|
| Target Compound Data | Among the two most dominant AH 7921 metabolites after human hepatocyte incubation and in hydrolyzed urine case specimens |
| Comparator Or Baseline | N-desmethyl AH 7921 (mono-demethylated metabolite) - also among the two most dominant metabolites; Other 10 identified metabolites - less dominant |
| Quantified Difference | Target compound and N-desmethyl AH 7921 are described as 'the two most dominant metabolites' compared to the other 10 identified metabolites which were 'less dominantly' generated |
| Conditions | 10 μmol/L AH 7921 incubated with pooled human hepatocytes for up to 3 h; analysis by LC-QTOF-HRMS; confirmation in hydrolyzed urine case specimen |
Why This Matters
The high relative abundance of N,N-didesmethyl AH 7921 in both in vitro hepatocyte incubations and authentic human urine establishes it as an essential analytical target for documenting AH 7921 exposure, making its certified reference standard mandatory for forensic confirmation workflows.
- [1] Wohlfarth A, Scheidweiler KB, Pang S, Zhu M, Castaneto M, Kronstrand R, Huestis MA. Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation. Drug Test Anal. 2016;8(8):779-791. View Source
